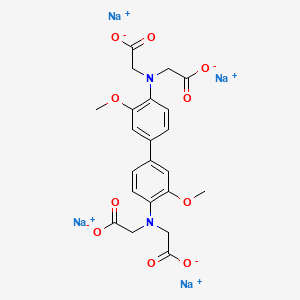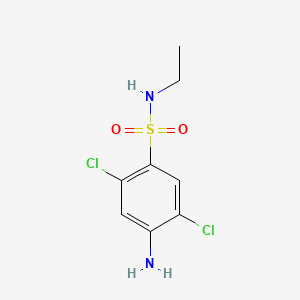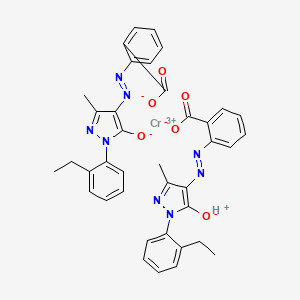
Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- is a synthetic organic compound known for its unique structure and properties This compound is part of the phenanthridinium family, which is characterized by a tricyclic aromatic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phenanthridinium Core: This involves the cyclization of appropriate aromatic precursors under acidic or basic conditions.
Introduction of Amino Groups: The amino groups at positions 3 and 8 are introduced through nitration followed by reduction or direct amination reactions.
Attachment of the Diethylamino Propyl Group: This step involves the alkylation of the phenanthridinium core with a diethylamino propyl halide under basic conditions.
Phenyl Substitution: The phenyl group at position 6 is introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced phenanthridinium derivatives.
Substitution: Substituted phenanthridinium compounds with various functional groups.
Applications De Recherche Scientifique
Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.
Biology: Employed in cell biology for staining and imaging applications, particularly in fluorescence microscopy.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- involves its interaction with biological macromolecules, particularly DNA. The compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA and various enzymes involved in DNA metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propidium Iodide: A similar compound used as a fluorescent stain for DNA.
Ethidium Bromide: Another DNA intercalating agent used in molecular biology.
Acridine Orange: A compound with similar staining properties but different structural features.
Uniqueness
Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively intercalate with DNA and induce apoptosis makes it a valuable tool in cancer research and therapy.
Propriétés
| 68613-50-3 | |
Formule moléculaire |
C26H31N4+ |
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
5-[3-(diethylamino)propyl]-6-phenylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C26H30N4/c1-3-29(4-2)15-8-16-30-25-18-21(28)12-14-23(25)22-13-11-20(27)17-24(22)26(30)19-9-6-5-7-10-19/h5-7,9-14,17-18,28H,3-4,8,15-16,27H2,1-2H3/p+1 |
Clé InChI |
JAYJXYPFWSPIKN-UHFFFAOYSA-O |
SMILES canonique |
CCN(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-](/img/structure/B13765839.png)
![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)



